molecular formula C19H21N5O B11976007 N'-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide CAS No. 303095-22-9

N'-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11976007
CAS No.: 303095-22-9
M. Wt: 335.4 g/mol
InChI Key: VAUZQBNADQXJIY-UDWIEESQSA-N
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Description

N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isopropylbenzylidene group, a methyl-pyrrole moiety, and a pyrazole-carbohydrazide framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the pyrrole and isopropylbenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and carbohydrazides, such as:

  • N’-(4-Methylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide
  • N’-(4-Ethylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(4-Isopropylbenzylidene)-5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-3-carbohydrazide stands out due to its specific isopropylbenzylidene group, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

303095-22-9

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H21N5O/c1-13(2)15-8-6-14(7-9-15)12-20-23-19(25)17-11-16(21-22-17)18-5-4-10-24(18)3/h4-13H,1-3H3,(H,21,22)(H,23,25)/b20-12+

InChI Key

VAUZQBNADQXJIY-UDWIEESQSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CN3C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CN3C

Origin of Product

United States

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